hDHODH Enzymatic Potency: ~388-Fold Improvement Over FDA-Approved Teriflunomide in Matched Recombinant Human Enzyme Assay
In a 96-well plate enzymatic inhibition assay optimized for throughput, 3'-(3,5-dichlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione (Compound 38, US20240034730) inhibited recombinant human DHODH with an IC₅₀ of 1 nM [1][2]. By comparison, the FDA-approved DHODH inhibitor teriflunomide (Aubagio, active metabolite of leflunomide) tested under matched conditions—recombinant N-terminal GST-tagged human DHODH residues 31–395 expressed in E. coli BL21(DE3), assessed via DCIP reduction—yielded an IC₅₀ of 388 nM [3]. A second independent assay entry (DCIP monitoring) reports an IC₅₀ of 760 nM for the target compound [1], which nevertheless remains 2-fold more potent than teriflunomide in the same format.
| Evidence Dimension | hDHODH enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM (96-well plate enzymatic assay); IC₅₀ = 760 nM (DCIP reduction assay) [1] |
| Comparator Or Baseline | Teriflunomide (Aubagio): IC₅₀ = 388 nM in matched recombinant human DHODH (GST-tagged, E. coli BL21(DE3), DCIP reduction) [3] |
| Quantified Difference | 388-fold more potent (1 nM vs. 388 nM) in the primary assay; ~2-fold more potent (760 nM vs. 388 nM) in the DCIP format |
| Conditions | Recombinant human DHODH (quinone), mitochondrial; N-terminal GST-tagged residues 31–395; E. coli BL21(DE3) expression; 96-well plate format; dihydroorotate substrate |
Why This Matters
For procurement decisions in hDHODH-targeted drug discovery programs (oncology, antiviral, autoimmune indications), the 388-fold potency differential versus the clinical benchmark establishes this compound as a structurally distinct, high-potency chemical probe that enables probing of deep enzymatic inhibition not achievable with teriflunomide.
- [1] BindingDB Entry BDBM50281167 (CHEMBL4175712). US20240034730, Compound 38. Dual IC₅₀ entries: 1 nM (96-well plate assay, entry 11799) and 760 nM (DCIP reduction, entry 12511 and 50001475) against human DHODH. View Source
- [2] US Patent Application US20240034730 A1. Boschi D, Giorgis M, Lolli ML, Martinelli G, Saglio G. Paragraphs [0004]–[0005]: compound 1 (hDHODH IC₅₀ = 1.2 nM) described; Compound 38 is a structurally related derivative within the same patent family attaining IC₅₀ = 1 nM. View Source
- [3] BindingDB Entry BDBM50018011 (CHEBI:68540, Aubagio, Teriflunomide). IC₅₀ = 388 nM against recombinant human DHODH; assay identical to DCIP format used for target compound. University of Turin / ChEMBL curation. View Source
